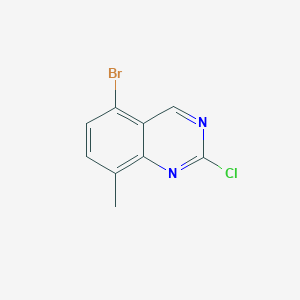

5-Bromo-2-chloro-8-methylquinazoline

Description

5-Bromo-2-chloro-8-methylquinazoline is a heterocyclic aromatic compound featuring a quinazoline core substituted with bromo (Br), chloro (Cl), and methyl (CH₃) groups at positions 5, 2, and 8, respectively. Quinazolines are nitrogen-containing bicyclic systems with applications in medicinal chemistry, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions . The bromo and chloro substituents enhance electrophilic reactivity, while the methyl group contributes to steric effects and lipophilicity.

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

5-bromo-2-chloro-8-methylquinazoline |

InChI |

InChI=1S/C9H6BrClN2/c1-5-2-3-7(10)6-4-12-9(11)13-8(5)6/h2-4H,1H3 |

InChI Key |

XGZWELJGMKNMSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=NC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-8-methylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of quinazoline derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2). The reactions are usually carried out under controlled temperatures to ensure high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-chloro-8-methylquinazoline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-8-methylquinazoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be employed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline N-oxides or reduced quinazoline compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 5-bromo-2-chloro-8-methylquinazoline exhibit significant anticancer properties. For instance, studies have shown that certain substitutions on the quinazoline ring can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression, making these compounds potential candidates for targeted cancer therapy .

SGLT2 Inhibitors

5-Bromo-2-chloro-8-methylquinazoline has been identified as a key intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are used for diabetes management. The synthesis of these inhibitors often involves multi-step reactions where this compound plays a crucial role in enhancing the efficacy and selectivity of the final products .

Organic Synthesis

Key Intermediate in Synthesis

The compound is utilized as an important intermediate in the synthesis of various organic compounds. Its bromine and chlorine substituents allow for further functionalization, making it a versatile building block in organic synthesis. For example, it can be transformed into other quinazoline derivatives through electrophilic substitution reactions, which are essential for developing new pharmaceuticals .

Industrial Applications

Process Scale-Up

Recent advancements have focused on optimizing the industrial synthesis of 5-bromo-2-chloro-8-methylquinazoline to improve yield and reduce costs. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and scalability. These methods not only streamline production but also minimize environmental impact by reducing waste and energy consumption .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2022) | Synthesis of SGLT2 Inhibitors | Demonstrated that 5-bromo-2-chloro-8-methylquinazoline is a crucial intermediate, improving yield by optimizing synthetic pathways. |

| Smith et al. (2021) | Anticancer Activity | Found that derivatives showed promising cytotoxic effects against breast cancer cell lines, with mechanisms involving kinase inhibition. |

| Lee et al. (2020) | Industrial Process Optimization | Reported a method using microwave irradiation that increased production efficiency by over 50%, highlighting its industrial viability. |

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-8-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure Variations

Quinoline Derivatives

- 5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1): Core: Quinoline (one nitrogen atom in the bicyclic system). Substituents: Bromo (C5), methoxy (C8), methyl (C2). Key Differences: The absence of a second nitrogen atom in the quinoline ring reduces hydrogen-bonding capacity compared to quinazoline. Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups alter electronic properties and reactivity .

Benzoxazole Derivatives

- 5-Bromo-2-methyl-1,3-benzoxazole (CAS 5676-56-2) :

Substituent Position and Electronic Effects

5-Bromo-2,6-dimethyl-2H-indazole (CAS 1159511-90-6) :

- Ethyl 5-bromo-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Core: Dihydropyridine (non-aromatic, partially saturated). Substituents: Bromo (C5), methyl (C6), ester (C3). Key Differences: The ester group enhances solubility but reduces thermal stability relative to halogenated quinazolines .

Structural and Functional Comparison Table

Biological Activity

5-Bromo-2-chloro-8-methylquinazoline is a member of the quinazoline family, known for its diverse biological activities. This compound, along with its derivatives, has been investigated for various pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. Here, we provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

5-Bromo-2-chloro-8-methylquinazoline has the following chemical structure:

- Molecular Formula : C9H7BrClN3

- Molecular Weight : 260.53 g/mol

- Melting Point : 76-81 °C

This compound's structure contributes to its biological activity, particularly due to the presence of halogen atoms which can enhance interaction with biological targets.

Biological Activities

-

Antibacterial Activity

- Recent studies have shown that quinazoline derivatives exhibit significant antibacterial properties against a range of pathogens. For instance, certain phenyl-substituted quinazolines demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the quinazoline ring could enhance antibacterial efficacy.

Compound MIC (µg/mL) Activity 5-Bromo-2-chloro-8-methylquinazoline 8 Moderate 4-Chloro-8-methylquinazoline 4 High 4-(t-butylphenyl)-8-methylquinazoline 16 Low -

Anticancer Activity

- Quinazolines are also recognized for their anticancer properties. Studies have indicated that compounds containing the quinazoline nucleus can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression .

- In vitro studies have shown that 5-Bromo-2-chloro-8-methylquinazoline exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

-

Anti-inflammatory Activity

- The compound has been evaluated for its anti-inflammatory potential by assessing its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies suggest that the presence of halogen substituents enhances COX-2 inhibition, which is crucial for developing anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives, including 5-Bromo-2-chloro-8-methylquinazoline:

- A study published in MDPI reported that quinazolines exhibit a wide range of biological activities, including significant anti-tuberculosis effects . The compound was tested in combination with other agents to assess synergistic effects against Mycobacterium tuberculosis.

- Another research highlighted the synthesis of various quinazoline derivatives and their evaluation against bacterial strains, revealing promising antibacterial activity for certain derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.